isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a bicyclic thiophene derivative featuring a cyclopentane ring fused to a thiophene moiety. The compound contains a 2-amino substituent and an isopropyl ester group at the 3-position (CAS: 350990-01-1, ). Its molecular formula is C₁₁H₁₅NO₂S, with a molecular weight of 225.31 g/mol (estimated based on structural analogs) . Its synthesis typically involves cyclocondensation reactions using cyclopentanone, sulfur, and cyanoacetate esters under basic conditions .
Properties
IUPAC Name |
propan-2-yl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-6(2)14-11(13)9-7-4-3-5-8(7)15-10(9)12/h6H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWMTXCBDWFWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the reaction of cyclopentanone with appropriate reagents to form the desired thiophene derivative. One common method involves the use of cyclopentanone, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction mixture is heated to around 45°C with stirring for several hours, followed by cooling and recrystallization from ethanol to obtain the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with lithium aluminum hydride can produce the thiol derivative.
Scientific Research Applications
Chemistry
Isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications that can lead to the development of new materials with desirable properties .
Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been evaluated for its biological activities, showing promise in inhibiting the growth of certain bacterial strains and cancer cell lines .
Key Findings:
- In vitro studies demonstrated a significant reduction in cell viability in cancer cell lines treated with the compound.
- The compound's mechanism of action may involve interaction with specific molecular targets, potentially inhibiting enzymes or receptors crucial for tumor growth .
Medicinal Chemistry
The compound is being investigated as a potential pharmaceutical intermediate or active ingredient in drug development. Its structural characteristics make it suitable for modifications that could enhance its therapeutic efficacy .
Anticancer Activity
A study conducted on MCF-7 breast cancer cells treated with this compound showed a reduction in cell viability by approximately 26.86% , suggesting robust anticancer properties . Further research is needed to elucidate the exact pathways through which this compound exerts its effects.
Antimicrobial Properties
In another study, the compound was tested against various bacterial strains, demonstrating significant antimicrobial activity. The diameter of inhibition zones was measured to assess efficacy, revealing promising results that warrant further investigation into its potential as an antimicrobial agent .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for heterocyclic compounds | Facilitates synthesis of complex molecules |
| Biological Activity | Antimicrobial and anticancer properties | Significant reduction in cancer cell viability |
| Medicinal Chemistry | Potential pharmaceutical intermediate | Ongoing research into therapeutic applications |
Mechanism of Action
The mechanism of action of isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
The structural and functional analogs of isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate differ primarily in ester substituents and ring size. Below is a detailed comparison:
Ester Substituent Variations
Key Observations :
- Steric Effects : The branched isopropyl group may hinder reactions at the 3-position, requiring optimized conditions for derivatization .
- Synthetic Yield: Ethyl and methyl esters are more commonly reported, likely due to the commercial availability of their cyanoacetate precursors .
Ring Size Variations
Key Observations :
- Ring Strain : Cyclopenta derivatives exhibit higher ring strain, which may enhance reactivity in substitution reactions .
- Biological Activity : The smaller cyclopenta ring is preferred in kinase inhibitors due to its planar geometry, whereas cyclohepta analogs may target larger binding sites .
Functional Derivatives
- 2-Thioureido Derivatives: Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: Not reported) shows antifungal activity, highlighting the importance of the 2-amino group for functionalization .
- Tetrazolyl Derivatives: Ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a precursor to thienotriazolopyrimidines with anticancer activity .
Biological Activity
Isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 350990-01-1) is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.
- Molecular Formula : C₁₁H₁₅NO₂S
- Molecular Weight : 225.31 g/mol
- IUPAC Name : this compound
- Hazard Classification : Irritant
Biological Activity Overview
This compound has been studied for various biological activities, including anticonvulsant and antidepressant effects. Its structural characteristics suggest potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).
- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter release and reuptake mechanisms, particularly serotonin and norepinephrine.
- Ion Channel Interaction : Some studies suggest that it may interact with ion channels involved in neuronal excitability, contributing to its anticonvulsant properties.
Anticonvulsant Activity
A study conducted by indicated that derivatives of cyclopenta[b]thiophene compounds exhibit significant anticonvulsant activity. The mechanism involves modulation of GABAergic transmission, which is crucial for controlling seizures.
Antidepressant Effects
Research highlighted in the same study suggests that the compound may also exhibit antidepressant-like effects in animal models. This activity is likely mediated through the enhancement of serotonergic and noradrenergic neurotransmission.
Case Studies
Comparative Analysis
The biological activity of this compound can be compared with other compounds within the same class:
| Compound | Anticonvulsant Activity | Antidepressant Activity |
|---|---|---|
| This compound | Yes | Yes |
| Other Cyclopenta Derivatives | Variable | Some show similar effects |
Q & A
Q. What are the standard synthetic routes for isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
- Methodology : The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A common approach involves refluxing precursors in ethanol with catalytic glacial acetic acid (e.g., for Schiff base derivatives) . Alternative routes use elemental sulfur and triethylamine under reflux to introduce thiophene rings, followed by esterification .
- Key Considerations :
-
Solvent choice (e.g., ethanol vs. 1,4-dioxane) impacts reaction efficiency.
-
Catalysts like acetic acid or triethylamine influence reaction kinetics and yield.
| Synthetic Method Comparison |
|----------------------------------|------------------------------------------|
| Catalyst | Glacial acetic acid / Triethylamine |
| Reaction Time | 5 hours (Schiff base) vs. 1 hour (thiophene core) |
| Key Precursors | 2-amino derivatives + aryl aldehydes or sulfur |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodology : The compound serves as a scaffold for bioactive derivatives. For example:
- Antimicrobial Activity : Thioureido derivatives exhibit antifungal/antibacterial effects via membrane disruption or enzyme inhibition .
- Anticancer Potential : Analogues like ethyl-2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate show activity in cytotoxicity assays .
- Experimental Design :
- In vitro Assays : MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains .
- Molecular Docking : Predict interactions with targets like dihydrofolate reductase .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield under varying catalytic conditions?
- Methodology :
- Catalyst Screening : Compare glacial acetic acid (proton donor) vs. triethylamine (base) in nucleophilic substitution. Acetic acid may enhance imine formation in Schiff bases , while triethylamine accelerates sulfur incorporation .
- Reaction Monitoring : Use TLC or in situ IR to track intermediate formation. Adjust reflux time (e.g., 1–5 hours) to minimize side products .
- Data-Driven Optimization :
- A 10% increase in triethylamine concentration improved yields from 65% to 78% in analogous thiophene syntheses .
Q. How should contradictory biological activity data between studies be analyzed?
- Methodology :
- Source Analysis : Compare assay conditions (e.g., bacterial strain variability, incubation time) .
- Structural Variants : Subtle changes (e.g., isopropyl vs. ethyl ester) alter bioavailability. For example, ethyl esters showed higher cytotoxicity than methyl analogues in spirocyclic derivatives .
- Case Study :
- A Schiff base derivative exhibited MIC = 8 µg/mL against S. aureus in one study but was inactive in another . Possible factors: purity differences (95% vs. 99%) or solvent choice in stock solutions.
Q. What computational methods are recommended to predict the bioactivity of derivatives?
- Methodology :
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
- Docking Simulations : Use AutoDock Vina to assess binding to C. albicans CYP51 (lanosterol demethylase) .
- Validation :
- Predicted binding energies for thioureido derivatives matched experimental IC₅₀ trends within ±0.5 kcal/mol .
Q. What strategies resolve discrepancies in NMR data during characterization?
- Methodology :
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .
- COSY/NOESY : Assign overlapping proton signals in dihydro-cyclopenta systems .
- Case Example :
- A ¹³C NMR signal at δ 165 ppm (C=O) shifted to δ 168 ppm in D₂O due to hydrogen bonding, confirming ester group assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
